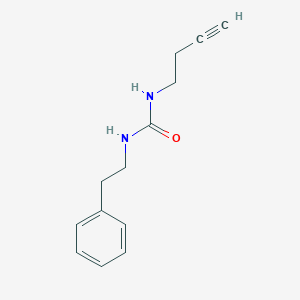

1-(But-3-yn-1-yl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(But-3-yn-1-yl)-3-phenethylurea” seems to be a complex organic molecule. A similar compound, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), has been synthesized and studied . This compound contains both a photoreactive benzophenone and a clickable terminal alkyne .

Synthesis Analysis

The synthesis of Abpa was reported from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .

Aplicaciones Científicas De Investigación

Reactivity with π-Bonds : One study focuses on the reactivity of disilynes with π-bonds, exploring stereospecific additions and routes to disilabenzene derivatives (Kinjo et al., 2007). This could be relevant for understanding the reactivity of "1-(But-3-yn-1-yl)-3-phenethylurea" with similar bond structures.

Glutathione Conjugates Formation : Research on the formation and stability of glutathione conjugates with butadiene monoxide (Sharer et al., 1991) may provide insights into the behavior of related compounds in biochemical environments.

Organic Light-Emitting Diode Applications : A study on cyclometalated iridium complexes, which are structurally distinct but share some chemical properties, discusses their use in organic light-emitting diodes (Tsuboyama et al., 2003). This could suggest potential applications in electronic materials for "1-(But-3-yn-1-yl)-3-phenethylurea".

Co-Condensation Reactions : Another study explores co-condensation reactions in melamine-urea-formaldehyde systems (Cao et al., 2017). While the compound is different, the principles of urea chemistry could be applicable.

Organic Sensitizers in Solar Cells : Research on organic sensitizers for solar cell applications (Kim et al., 2006) could offer insights into potential photovoltaic applications for "1-(But-3-yn-1-yl)-3-phenethylurea".

Propiedades

IUPAC Name |

1-but-3-ynyl-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h1,4-8H,3,9-11H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYKSGSSIMDVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962534.png)

![3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2962535.png)

![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)

![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)

![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)

![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)